![molecular formula C25H22ClN5O2S B2695010 4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide CAS No. 2137081-93-5](/img/structure/B2695010.png)
4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amide group, a sulfanyl group, and a triazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .科学的研究の応用
Antimicrobial and Antifungal Properties
Derivatives of 1,2,4-triazole, which share a structural resemblance to the compound , have been synthesized and tested for their antimicrobial activities. These studies have found that certain derivatives possess good to moderate activities against a range of microorganisms. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some of these compounds to exhibit antimicrobial properties against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, demonstrating moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).
Antitumor Activities
The search for novel antitumor agents has led to the investigation of various 1,2,4-triazole derivatives. Yılmaz et al. (2015) synthesized indapamide derivatives with pro-apoptotic activity as anticancer agents. Among these, a specific compound demonstrated significant growth inhibition in melanoma cell lines, highlighting the potential of these derivatives in cancer research (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Catalyst and Solvent-Free Syntheses
In the realm of green chemistry, the development of catalyst and solvent-free synthesis methods is of great interest. Moreno-Fuquen et al. (2019) presented an efficient approach for the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method signifies advancements in sustainable chemical synthesis practices (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Synthesis of Polyamides and Polymides
The synthesis and characterization of polymers containing specific functional groups related to the compound of interest have been explored. Sagar et al. (1997) reported the synthesis of aromatic polyamides containing s-triazine rings, demonstrating the versatility of these compounds in creating materials with specific desired properties (Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997).
作用機序
将来の方向性
特性
IUPAC Name |
4-[[(2R)-2-[[5-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-15-5-3-4-6-21(15)31-23(18-7-11-19(26)12-8-18)29-30-25(31)34-16(2)24(33)28-20-13-9-17(10-14-20)22(27)32/h3-14,16H,1-2H3,(H2,27,32)(H,28,33)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQLSGTYWPCZNG-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC(C)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NN=C2S[C@H](C)C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

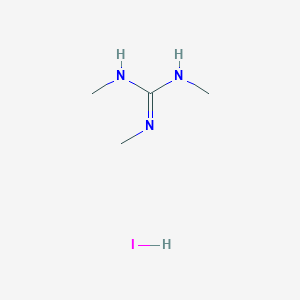
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2694928.png)
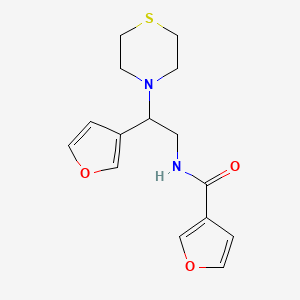
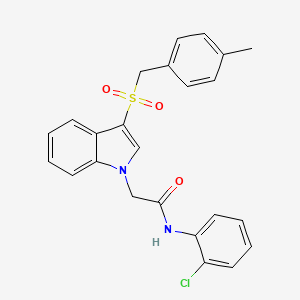
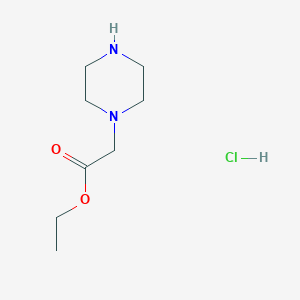
![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)
![methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate](/img/structure/B2694937.png)
![2-[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]isoindole-1,3-dione](/img/structure/B2694938.png)

![9-Oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B2694941.png)
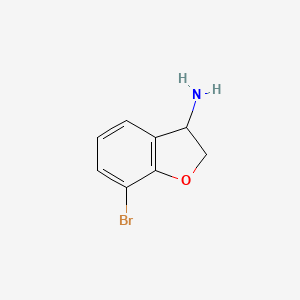
![4-(3-fluorophenyl)-3-{[methyl(phenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2694944.png)
![3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide](/img/structure/B2694945.png)
